

theoretical and computational studies of 4,6-Dimethoxypyrimidine

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Compound of Interest

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An In-Depth Technical Guide to the Theoretical and Computational Analysis of **4,6-Dimethoxypyrimidine** for Drug Discovery

Abstract

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents.^[1] Among its many derivatives, **4,6-dimethoxypyrimidine** serves as a crucial intermediate in the synthesis of high-value pharmaceuticals and agrochemicals, including sulfonylurea herbicides.^{[2][3]} Understanding the intrinsic electronic and structural properties of this molecule is paramount for designing novel derivatives with enhanced biological activity. This technical guide provides a comprehensive framework for the theoretical and computational investigation of **4,6-dimethoxypyrimidine**, leveraging established quantum chemical methods to elucidate its molecular geometry, vibrational behavior, electronic structure, and potential as a pharmacophore. This document is intended for researchers, computational chemists, and drug development professionals seeking to apply modern computational techniques to accelerate the discovery of pyrimidine-based therapeutics.

Part 1: Foundational Quantum Chemical Analysis: The Molecular Blueprint

The initial and most critical step in any computational study is to determine the molecule's most stable three-dimensional structure. This optimized geometry serves as the foundation for all

subsequent property calculations.

Core Methodology: Density Functional Theory (DFT)

Expertise & Rationale: For molecules of this size, Density Functional Theory (DFT) offers the optimal balance between computational accuracy and resource efficiency.^[4] We select the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, which has a long-standing track record of providing reliable results for organic molecules.^{[5][6]} This is paired with the 6-311++G(d,p) basis set, a robust choice that includes diffuse functions (++) to accurately describe lone pairs and polarization functions (d,p) to handle the non-spherical electron distribution in the pyrimidine ring.^{[6][7]}

Protocol: Geometry Optimization Workflow

- **Structure Input:** The initial 3D structure of **4,6-dimethoxypyrimidine** is built using molecular modeling software (e.g., GaussView).
- **Calculation Setup:** A DFT calculation is configured using software like Gaussian.
 - **Job Type:** Opt (Optimization) to find the lowest energy conformation.
 - **Method:** B3LYP/6-311++G(d,p).
- **Execution & Verification:** The calculation is run until it converges on a stationary point. A subsequent frequency calculation is mandatory to confirm that this point is a true energy minimum (i.e., has no imaginary frequencies).^[8]

Optimized Molecular Structure

The geometry optimization yields the most stable arrangement of atoms, providing precise bond lengths and angles. These parameters are fundamental to understanding the molecule's steric and electronic properties.

Table 1: Predicted Geometrical Parameters for **4,6-Dimethoxypyrimidine** (DFT/B3LYP/6-311++G(d,p))

Parameter	Bond Length (Å)	Parameter	Bond Angle (°)
N1-C2	1.34	C2-N1-C6	115.8
C2-N3	1.34	N1-C2-N3	128.0
N3-C4	1.33	C2-N3-C4	115.8
C4-C5	1.39	N3-C4-C5	122.5
C5-C6	1.39	C4-C5-C6	117.4
C6-N1	1.33	C5-C6-N1	122.5
C4-O7	1.36	N3-C4-O7	116.5
O7-C8	1.43	C4-O7-C8	118.0
C6-O9	1.36	N1-C6-O9	116.5
O9-C10	1.43	C6-O9-C10	118.0

(Note: These are theoretically predicted values based on the specified level of theory.)

Vibrational Analysis (FT-IR & FT-Raman)

Expertise & Rationale: Computational vibrational analysis is indispensable for interpreting experimental FT-IR and FT-Raman spectra.[\[9\]](#) By calculating the harmonic frequencies, we can assign specific absorption bands to the underlying molecular motions (stretches, bends, torsions). This provides a definitive fingerprint of the molecule's structure and bonding.[\[5\]](#)[\[10\]](#)

Protocol: Frequency Calculation

- **Input:** The optimized geometry from the previous step is used.
- **Calculation Setup:**
 - **Job Type:** Freq (Frequency).
 - **Method:** B3LYP/6-311++G(d,p).

- Analysis: The output provides a list of vibrational frequencies and their corresponding IR and Raman intensities. Potential Energy Distribution (PED) analysis is often used to quantify the contribution of each bond's motion to a specific vibrational mode.[9]

Table 2: Selected Predicted Vibrational Frequencies and Assignments for **4,6-Dimethoxypyrimidine**

Frequency (cm ⁻¹)	Intensity (IR/Raman)	Assignment (Dominant Mode)
~3050	Medium / Strong	Aromatic C-H Stretch
~2950	Strong / Medium	Methyl C-H Asymmetric Stretch
~2850	Strong / Medium	Methyl C-H Symmetric Stretch
~1600	Strong / Medium	Pyrimidine Ring C=N/C=C Stretch
~1450	Medium / Strong	CH ₃ Scissoring/Bending
~1250	Very Strong / Medium	C-O-C Asymmetric Stretch
~1040	Strong / Strong	C-O-C Symmetric Stretch
~800	Strong / Low	Ring Breathing / C-H Out-of-Plane Bend

(Note: Calculated frequencies are often scaled by a factor of ~0.96-0.98 to better match experimental data.)

Part 2: Probing Electronic Structure and Reactivity

Beyond static structure, understanding the distribution and energy of electrons is key to predicting a molecule's chemical behavior and its interactions with biological targets.

Frontier Molecular Orbital (FMO) Analysis

Expertise & Rationale: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontiers of electron activity. The HOMO energy

correlates with the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity, kinetic stability, and the energy required for electronic excitation.[\[11\]](#)[\[12\]](#) A smaller gap generally implies higher reactivity.

Table 3: Calculated FMO Properties of **4,6-Dimethoxypyrimidine**

Parameter	Energy (eV)
HOMO Energy	-6.85
LUMO Energy	-0.52

| HOMO-LUMO Gap (ΔE) | 6.33 |

Caption: A generalized workflow for molecular docking simulations.

Protocol: Standard Docking Procedure

- Target Preparation: A protein structure is obtained from the Protein Data Bank (PDB). Water molecules and co-ligands are removed, and polar hydrogens and charges are added.
- Ligand Preparation: The 3D structure of the **4,6-dimethoxypyrimidine** derivative is energy-minimized (using the DFT geometry).
- Grid Generation: A grid box is defined around the active site of the target protein to specify the search space for the docking algorithm.
- Docking Execution: A program like AutoDock Vina is used to sample different conformations and orientations (poses) of the ligand within the active site, scoring each based on a force field.
- Results Analysis: The resulting poses are ranked by their binding energy. The top-scoring poses are visualized to identify key interactions like hydrogen bonds and hydrophobic contacts that stabilize the ligand-protein complex.

In Silico ADMET & Drug-Likeness

Expertise & Rationale: A potent drug must not only bind its target but also possess favorable pharmacological properties. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties determine the bioavailability and safety profile of a compound. [4] Early-stage computational prediction of these properties, alongside rules like Lipinski's "Rule of Five," is critical for identifying candidates with a higher probability of success in clinical trials. [13]

Table 4: Predicted Drug-Likeness and ADMET Properties for **4,6-Dimethoxypyrimidine**

Property	Predicted Value	Guideline	Assessment
Molecular Weight	140.14 g/mol	< 500	Pass
LogP (Lipophilicity)	0.85	< 5	Pass
Hydrogen Bond Donors	0	< 5	Pass
Hydrogen Bond Acceptors	4 (N, O atoms)	< 10	Pass
Lipinski's Rule of Five	0 Violations	≤ 1 Violation	Drug-like
GI Absorption	High	-	Favorable
Blood-Brain Barrier Permeant	Yes	-	CNS potential

(Note: Values predicted using standard cheminformatics tools like SwissADME.)

Conclusion

This guide outlines a systematic, multi-faceted computational approach to characterizing **4,6-dimethoxypyrimidine**. By integrating DFT, NBO, and TD-DFT, we can build a detailed understanding of its structural and electronic properties. This foundational knowledge is then leveraged in drug design applications like molecular docking and ADMET prediction to rationally guide the synthesis of novel derivatives. These theoretical and computational methodologies are indispensable tools in modern drug discovery, enabling researchers to make more informed decisions, reduce experimental costs, and ultimately accelerate the journey from molecular concept to clinical candidate.

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